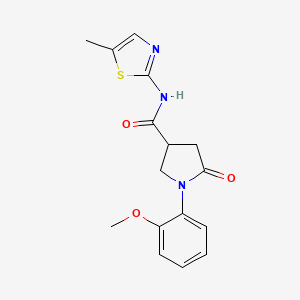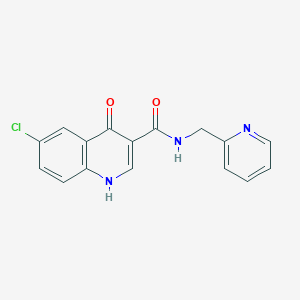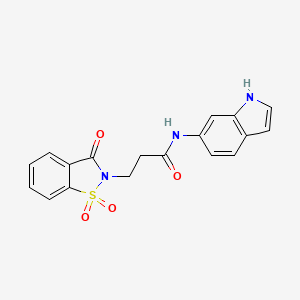
6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is a heterocyclic organic compound that belongs to the quinoline family. This compound has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. The presence of fluorine and hydroxyl groups in its structure imparts unique chemical properties, making it valuable in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Fluorine and Hydroxyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor. The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents like hydrogen peroxide.
Attachment of Pyridin-4-ylmethyl Group: The pyridin-4-ylmethyl group can be attached through nucleophilic substitution reactions using pyridine derivatives and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. Additionally, its fluorescent properties allow it to be used as a probe for studying molecular interactions and cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core and hydroxyl group but lack the fluorine and pyridin-4-ylmethyl groups.
Fluoroquinolones: These are a class of antibiotics that contain a fluorine atom and a quinoline core but differ in their substituents and overall structure
Uniqueness
6-fluoro-4-hydroxy-N-(pyridin-4-ylmethyl)quinoline-3-carboxamide is unique due to the combination of its fluorine, hydroxyl, and pyridin-4-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C16H12FN3O2 |
|---|---|
Molecular Weight |
297.28 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-(pyridin-4-ylmethyl)-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C16H12FN3O2/c17-11-1-2-14-12(7-11)15(21)13(9-19-14)16(22)20-8-10-3-5-18-6-4-10/h1-7,9H,8H2,(H,19,21)(H,20,22) |
InChI Key |
KRHUQYDXDOIQEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(1,3-Benzothiazol-2-yl)-1-[4-(2-methoxyphenyl)piperazin-1-yl]butan-1-one](/img/structure/B10997484.png)
![methyl N-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B10997489.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one](/img/structure/B10997493.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B10997495.png)
![N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B10997503.png)
![2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B10997511.png)
![6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10997518.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)

![N-[3-(methylsulfanyl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10997542.png)
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B10997551.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997554.png)

